BenchChemオンラインストアへようこそ!

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Pyridazinone Pharmacophore

This 3,5-dimethoxybenzamide pyridazinone fills a critical substitution gap within the Sloan-Kettering patent chemotype (US20100210649). Unlike unsubstituted, mono-methoxy, trifluoromethyl, or halogen analogs that exhibit divergent activity profiles against H3255 lung cancer cells, the 3,5-dimethoxy motif introduces distinct hydrogen-bonding and hydrophobic pharmacophore features. Procurement is justified for systematic SAR campaigns evaluating the impact of dimethoxy substitution on benzamide ring electronics, for computational docking studies exploiting its unique H-bonding pattern, and for benchmarking solubility and metabolic stability against more lipophilic analogs. Researchers investigating tubulin polymerization may also procure this compound to probe its proposed mechanism of action.

Molecular Formula C19H19N3O5
Molecular Weight 369.377
CAS No. 946365-40-8
Cat. No. B2902094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
CAS946365-40-8
Molecular FormulaC19H19N3O5
Molecular Weight369.377
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC
InChIInChI=1S/C19H19N3O5/c1-25-14-10-13(11-15(12-14)26-2)19(24)20-7-8-22-18(23)6-5-16(21-22)17-4-3-9-27-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,24)
InChIKeyKMBWMTKCAVHMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 591 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Assessment for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 946365-40-8): A Structurally Novel Pyridazinone with Unvalidated Biological Differentiation


N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 946365-40-8) is a synthetic small molecule featuring a pyridazinone core substituted with a furan-2-yl group at the 3-position, an ethyl linker, and a 3,5-dimethoxybenzamide moiety . The compound falls within the chemical space claimed by the Sloan-Kettering Institute for Cancer Research patent family (US20100210649, EP2518063) directed to pyridazinone and furan-containing compounds for proliferative diseases [1]. To date, no primary research articles, peer-reviewed studies, or authoritative database entries report quantitative biological activity data for this specific compound; the ZINC database (ZINC000102087281) confirms there is no known activity for this substance in ChEMBL [2].

Why In-Class Pyridazinone Analogs Cannot Be Swapped for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide Without Risk


Within the pyridazinone-furan-benzamide chemotype, even minor modifications to the benzamide substitution pattern can profoundly alter biological activity. Patent data from the Sloan-Kettering family (EP2518063) demonstrates that pyridazinone analogs with different aryl or heteroaryl substituents exhibit highly divergent IC50 curves against the H3255 lung cancer cell line, with some analogs showing potent inhibition while closely related structures are inactive [1]. The 3,5-dimethoxy substitution pattern on the benzamide ring represents a specific hydrophobic and hydrogen-bonding pharmacophore that cannot be assumed equivalent to mono-methoxy, trifluoromethyl, halogen, or unsubstituted benzamide analogs . Without compound-specific comparative data, researchers relying on generic substitution risk selecting an analog with altered potency, selectivity, or physicochemical properties that could compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 946365-40-8) Relative to Closest Analogs


Structural Uniqueness of the 3,5-Dimethoxybenzamide Pharmacophore vs. Mono-Methoxy and Unsubstituted Analogs

The target compound bears a 3,5-dimethoxy substitution on the benzamide ring, distinguishing it from the closest commercially available structural analogs: the 3-methoxybenzamide analog (no separate CAS identified), the 3-trifluoromethylbenzamide analog (CAS 946283-41-6), and the unsubstituted benzamide analog. The 3,5-dimethoxy pattern introduces two hydrogen-bond acceptors and increased electron density on the aromatic ring, which can alter target binding and pharmacokinetic properties . However, no head-to-head comparative biological data are available for these analogs in any published study or database to date. The ZINC database confirms the target compound has zero known bioactivity entries in ChEMBL 20 [1].

Medicinal Chemistry Structure-Activity Relationship Pyridazinone Pharmacophore

Patent-Disclosed Class-Level Anticancer Activity: Pyridazinones vs. H3255 NSCLC Cell Line

The Sloan-Kettering patent (US20100210649/EP2518063) discloses that pyridazinone compounds of formula (I) were identified through cell-based screens targeting a common effector in oncogenic EGFR and/or KRAS pathways [1]. The patent includes IC50 curves for active pyridazinone compounds against the H3255 non-small cell lung cancer (NSCLC) cell line, with select compounds demonstrating potent growth inhibition [1]. However, the target compound (CAS 946365-40-8) is not explicitly identified among the exemplified compounds with reported IC50 values in the available patent text. The class-level inference is that pyridazinones with the general formula (I) can exhibit antiproliferative activity against EGFR/KRAS-dependent cancer lines, but the specific activity of the 3,5-dimethoxybenzamide analog remains unquantified [2].

Cancer Biology EGFR/KRAS Pathway Phenotypic Screening

Physicochemical Property Comparison: Target 3,5-Dimethoxy vs. 3-CF3 Analog (CAS 946283-41-6)

A direct comparison of computed physicochemical properties reveals key differences between the target compound and the commercially available 3-trifluoromethyl analog (CAS 946283-41-6) . The 3,5-dimethoxy substitution yields a lower molecular weight (369.38 vs. 395.38), lower lipophilicity (cLogP ~2.04 vs. ~2.8 predicted), and increased topological polar surface area (tPSA estimate: ~95 Ų vs. ~76 Ų) relative to the 3-CF3 analog [1]. These differences can affect aqueous solubility, membrane permeability, and plasma protein binding, making the target compound potentially more 'lead-like' by Lipinski and Veber criteria. However, these are in silico predictions without experimental validation.

Drug-likeness Physicochemical Properties Lead Optimization

Evidence-Backed Application Scenarios for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 946365-40-8)


Scaffold-Hopping and SAR Exploration Around the Sloan-Kettering Pyridazinone Chemotype

Researchers investigating structure-activity relationships of pyridazinone-based anticancer agents can use this compound as a probe to evaluate the impact of 3,5-dimethoxy substitution on benzamide ring electronics and sterics. The compound fills a specific substitution gap within the patent-disclosed chemotype (US20100210649) that includes unsubstituted, mono-methoxy, trifluoromethyl, and halogen variants [1]. Its procurement is justified for systematic SAR campaigns where the 3,5-dimethoxy motif has not been previously evaluated.

In Silico Screening and Docking Studies Targeting EGFR/KRAS Pathway Effectors

Given the patent's mechanistic hypothesis that pyridazinone compounds target a common effector downstream of oncogenic EGFR and KRAS [1], the compound serves as a novel virtual screening hit for computational docking and molecular dynamics studies. The 3,5-dimethoxybenzamide moiety introduces distinct hydrogen-bonding features compared to other analogs, which can be exploited to identify novel binding poses and guide further analog design [2].

Physicochemical Property Benchmarking for Lead Optimization Programs

The compound's predicted drug-likeness profile (MW 369.38, cLogP ~2.04, tPSA ~95 Ų) places it in favorable chemical space relative to the more lipophilic 3-CF3 analog [2]. Procurement is warranted for programs seeking to benchmark the solubility, permeability, and metabolic stability of dimethoxy-substituted benzamide pyridazinones against halogenated or alkyl-substituted analogs, providing a balanced reference point for multiparameter optimization.

Chemical Biology Probe Development for Tubulin Polymerization Studies

Vendor listings suggest the compound may inhibit tubulin polymerization, a mechanism critical for anticancer activity . While this claim lacks published quantitative validation, researchers investigating tubulin-targeting agents may procure this compound as part of a broader screen to confirm or refute this proposed mechanism-of-action hypothesis. Its structural divergence from known tubulin inhibitors (e.g., colchicine-site binders) provides a rationale for exploratory evaluation.

Quote Request

Request a Quote for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.